molecular formula C15H23N3O2 B010460 N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide CAS No. 101630-94-8

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide

Cat. No.: B010460
CAS No.: 101630-94-8
M. Wt: 277.36 g/mol
InChI Key: VPAGSMLGPQXYME-UHFFFAOYSA-N
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Description

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reaction and Synthesis

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide and its derivatives are utilized in various synthetic reactions. For example, compounds like 2,2-dimethyl-N-(2-pyridyl)propanamide are deprotonated and then trapped with various electrophiles to yield disubstituted pyridines with carboxylic acid- or amino-derived functions (Bonnet et al., 2001). These reactions have applications in synthesizing complex heterocyclic structures for pharmaceutical and material sciences.

Ligand Synthesis for Supramolecular Chemistry

Derivatives of this compound are used in the synthesis of pyridine-based ligands, crucial in supramolecular chemistry. For instance, 2,6-Bis(trimethyltin)pyridine, a derivative, is used in Stille-type coupling procedures to prepare complex ligands like bipyridines and terpyridines (Schubert & Eschbaumer, 1999). These ligands have wide applications in forming supramolecular structures, which are essential in areas like catalysis and nanotechnology.

Crystal Chemistry and Intermolecular Interactions

In crystal chemistry, derivatives of this compound are analyzed to understand intermolecular interactions. Studies on compounds like pyridine-2,6-dicarboxylic acid bisphenylamide help in determining key intermolecular interactions through X-ray diffraction and molecular orbital calculations (Malone et al., 1997). This understanding is crucial for designing materials with specific properties.

Activation of Dioxygen in Enzymatic Systems

This compound is also involved in studies related to the activation of dioxygen by non-heme iron complexes. The reaction of an iron(ii) complex supported by a derivative of this compound with dioxygen, mimicking enzymatic systems, has been studied (Martinho et al., 2010). This research provides insights into the mechanisms of oxygen activation in biological systems, which is fundamental for understanding processes like cellular respiration.

Polymer Synthesis

Compounds like N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, a related compound, are synthesized for applications in polymer science. These compounds can be polymerized alone or copolymerized with other monomers like methyl methacrylate, producing novel polymers characterized by various spectroscopic techniques (Ling et al., 1999). These polymers have potential applications in areas like material science and biomedical engineering.

Properties

IUPAC Name

N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAGSMLGPQXYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393601
Record name N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101630-94-8
Record name N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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